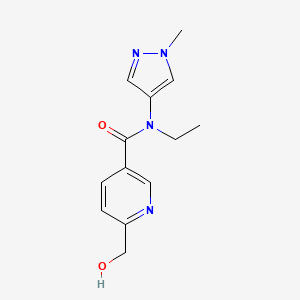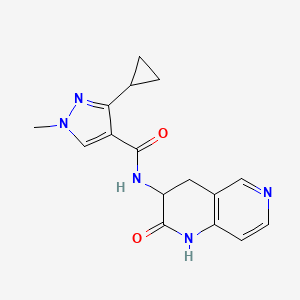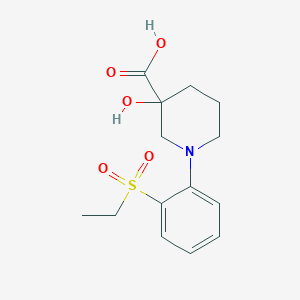
N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, also known as EHP-101, is a novel small molecule drug candidate that has gained significant attention in the scientific community due to its potential therapeutic benefits. EHP-101 has been shown to have anti-inflammatory, neuroprotective, and analgesic properties, making it a promising candidate for the treatment of various neurological disorders. In
作用机制
The exact mechanism of action of N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is not fully understood, but it is believed to act on multiple targets in the central nervous system. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to enhance the production of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In animal models of multiple sclerosis, this compound has been shown to reduce inflammation and demyelination, leading to improved motor function. In animal models of neuropathic pain, this compound has been shown to reduce pain behavior and enhance neuronal survival. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide for lab experiments is its specificity for the central nervous system. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of inflammation and neuroprotection in neurological disorders. However, one limitation of this compound is its relatively low solubility, which may limit its use in certain experimental settings.
未来方向
There are a number of future directions for research on N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for the treatment of neurological disorders. Finally, the development of more soluble formulations of this compound may expand its use in experimental settings.
合成方法
The synthesis of N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide involves a multi-step process that begins with the reaction of 3-pyridinecarboxylic acid with ethyl chloroformate to form ethyl 3-pyridinecarboxylate. The resulting compound is then reacted with 1-methyl-4-pyrazolecarboxaldehyde to form N-ethyl-6-(1-methyl-4-pyrazolyl)nicotinamide. Finally, the compound is subjected to a hydroxymethylation reaction to yield the final product, this compound.
科学研究应用
N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic benefits in various neurological disorders, including multiple sclerosis, neuropathic pain, and traumatic brain injury. In preclinical studies, this compound has been shown to reduce inflammation and enhance neuronal survival, leading to improved neurological function in animal models of these disorders.
属性
IUPAC Name |
N-ethyl-6-(hydroxymethyl)-N-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-3-17(12-7-15-16(2)8-12)13(19)10-4-5-11(9-18)14-6-10/h4-8,18H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKSDPDXRMNMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN(N=C1)C)C(=O)C2=CN=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(1-methoxypiperidin-4-yl)-N-methylpropanamide](/img/structure/B7439006.png)
![4-methoxy-N-methyl-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7439012.png)
![[4-[(Dimethylamino)methyl]-4-hydroxypiperidin-1-yl]-(6-hydroxy-2-methylquinolin-3-yl)methanone](/img/structure/B7439024.png)
![1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone](/img/structure/B7439028.png)
![N-[1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7439035.png)
![2-[4-(3-aminooxan-2-yl)piperidin-1-yl]-N-methylpyridine-3-carboxamide](/img/structure/B7439037.png)
![(6-Hydroxy-2-methylquinolin-3-yl)-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)methanone](/img/structure/B7439046.png)
![3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7439062.png)

![3-(3-chloro-4-methylphenyl)-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7439075.png)

![8-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7439091.png)

![N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide](/img/structure/B7439098.png)